molecular formula C₂₀H₂₁D₅O₂ B1147289 (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 CAS No. 1331668-72-4

(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5

Cat. No. B1147289
M. Wt: 303.45
InChI Key:
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Description

(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the family of pyranones, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis of Abscisic Acid

A study by Cornforth, Hawes, & Mallaby (1992) detailed a stereospecific synthesis of (±)-abscisic acid. This involved the use of various pyranone derivatives, including 6-chloro-4-methylpyran-2-one, in a series of reactions leading to the formation of abscisic acid, a significant plant hormone. This research demonstrates the potential utility of pyranone derivatives in synthetic organic chemistry, particularly in the synthesis of biologically active compounds.

Endotoxin Antagonism

Mullarkey et al. (2003) in their study "Inhibition of Endotoxin Response by E5564, a Novel Toll-Like Receptor 4-Directed Endotoxin Antagonist" found that E5564, a synthetic lipodisaccharide, effectively inhibited the toxic effects of endotoxin. This compound, structurally related to pyranone derivatives, showed significant potential in treating diseases caused by endotoxin (Mullarkey et al., 2003).

Electrophilic and Nucleophilic Properties

Zhang, Tomizawa, & Casida (2004) explored the use of alpha-nitro ketone as an electrophile and nucleophile in synthesizing various compounds. Their research highlighted the potential for using pyranone derivatives in creating novel compounds with specific properties, particularly in the field of receptor probes for Drosophila nicotinic acetylcholine interactions (Zhang, Tomizawa, & Casida, 2004).

Kinetic Isotope Effect Study

Indurugalla & Bennet (2001) conducted a kinetic isotope effect study on the hydrolysis reactions of methyl xylopyranosides, highlighting the importance of pyranone derivatives in understanding the mechanisms of chemical reactions, particularly in carbohydrate chemistry (Indurugalla & Bennet, 2001).

Liquid Crystalline Phase of Carbohydrates

Dahlhoff, Riehl, & Zugenmaier (1993) examined the mesogenic 4-O-alkyl-D-glucopyranoses and their liquid crystalline properties, which are relevant in the development of new materials with specific optical properties (Dahlhoff, Riehl, & Zugenmaier, 1993).

Isotope Effects in Drug Metabolism

Jarman et al. (1995) studied the isotope effects on the alpha-hydroxylation of tamoxifen, demonstrating the role of pyranone derivatives in drug metabolism and the potential for reducing drug genotoxicity (Jarman et al., 1995).

Solvatochromism in Fluorescence

Collings et al. (2005) investigated donor-acceptor phenylene ethynylene systems containing the 6-methylpyran-2-one group. Their findings on solvatochromism in fluorescence have implications for developing new materials with specific optical properties (Collings et al., 2005).

Antimicrobial Activity of Organosilicon Complexes

Devi, Devi, & Kumar (2016) explored the antimicrobial activity of organosilicon complexes with Schiff bases derived from dehydroacetic acid, highlighting the potential of pyranone derivatives in medicinal chemistry, particularly as antimicrobial agents (Devi, Devi, & Kumar, 2016).

properties

IUPAC Name

6-[(1E,3E)-4-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-2-methylbuta-1,3-dienyl]-4-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-14(11-17-12-15(2)13-19(21)22-17)8-9-18-16(3)7-6-10-20(18,4)5/h8-9,11-13H,6-7,10H2,1-5H3/b9-8+,14-11+/i3D3,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDONGASDKGNTSU-MBMQZAJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C2=CC(=CC(=O)O2)C)/C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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